Cas no 79551-91-0 (Uridine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-(1-propenyl)-, (E)- (9CI))

Uridine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-(1-propenyl)-, (E)- (9CI) structure
79551-91-0 structure
Product name:Uridine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-(1-propenyl)-, (E)- (9CI)
CAS No:79551-91-0
MF:C12H19N2O14P3
MW:508.205546617508
CID:569592
PubChem ID:6438406

Uridine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-(1-propenyl)-, (E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Uridine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-(1-propenyl)-, (E)- (9CI)
    • 5-propenyl-dUTP
    • QV19V1RZO5
    • E-5-Propenyl-dutp
    • UNII-QV19V1RZO5
    • Uridine, 5'-(tetrahydrogen triphosphate), 2'-deoxy-5-(1-propenyl)-, (E)-
    • [[(2R,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 79551-91-0
    • Inchi: InChI=1S/C12H19N2O14P3/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(26-10)6-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5,8-10,15H,4,6H2,1H3,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b3-2+/t8?,9-,10-/m1/s1
    • InChI Key: CAXWPNQGBOGSQH-KDSGSHRDSA-N
    • SMILES: CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Computed Properties

  • Exact Mass: 508.00491428g/mol
  • Monoisotopic Mass: 508.00491428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 928
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.4
  • Topological Polar Surface Area: 239Ų

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